Resistance Factor Differentiation: Clodinafop vs. Fenoxaprop-P-ethyl in Avena fatua
In whole-plant dose-response studies comparing resistant A. fatua populations to a susceptible baseline, clodinafop-propargyl exhibited resistance factors (RF) of 71.71-fold and 67.76-fold in populations R1623 and R1625, respectively. These same populations displayed high resistance to fenoxaprop-P-ethyl but only low resistance to clethodim and pinoxaden [1]. The differential cross-resistance pattern demonstrates that clodinafop resistance does not uniformly predict resistance to other ACCase inhibitors, making resistance profiling essential for informed herbicide selection.
| Evidence Dimension | Resistance factor (RF = ED50 resistant / ED50 susceptible) |
|---|---|
| Target Compound Data | RF = 71.71 (R1623 population); RF = 67.76 (R1625 population) |
| Comparator Or Baseline | Fenoxaprop-P-ethyl: high resistance (specific RF values not quantified in this study but categorized as high); Clethodim and Pinoxaden: low resistance |
| Quantified Difference | Clodinafop RF 67.8-71.7x; distinct cross-resistance pattern vs. fenoxaprop-P-ethyl (high) and pinoxaden (low) |
| Conditions | Whole-plant dose-response assays; Avena fatua populations from China wheat fields |
Why This Matters
This differential resistance profile informs resistance management strategies and justifies clodinafop selection in rotation with pinoxaden where fenoxaprop-P-ethyl efficacy has declined.
- [1] Han, Y., et al. (2023). Target-site and non-target-site based resistance to clodinafop-propargyl in wild oats (Avena fatua L.). Pesticide Biochemistry and Physiology, 197, 105647. View Source
